molecular formula C17H18N6OS B2801866 N-cyclopentyl-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide CAS No. 868968-90-5

N-cyclopentyl-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide

Cat. No.: B2801866
CAS No.: 868968-90-5
M. Wt: 354.43
InChI Key: AVXSSDRRPVYOLL-UHFFFAOYSA-N
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Description

“N-cyclopentyl-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide” is a compound that belongs to the class of 1,2,4-triazole derivatives . These compounds are known for their versatile biological activities and are present as a central structural component in a number of drug classes .


Molecular Structure Analysis

The molecular structure of this compound includes a 1,2,4-triazole ring, which is a five-membered heterocycle with three nitrogen atoms and two carbon atoms . The exact structure of this compound has been confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy and Elemental analysis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1,2,4-triazole derivatives are complex and involve multiple steps

Scientific Research Applications

Synthesis and Biological Assessment

A range of studies have been conducted focusing on the synthesis of novel heterocyclic compounds, including those related to the triazolo[4,3-b]pyridazine class, and evaluating their biological properties. These studies provide valuable insights into the methods for synthesizing these compounds and their potential biological activities.

  • Synthesis and Characterization : A diverse set of analogs bearing an 1,2,4-oxadiazole cycle in positions 6, 7, and 8 was synthesized, starting from commercially available chloropyridine carboxylic acids. The synthetic approach developed can be used as a method for the synthesis of diverse functionalized [1,2,4]triazolo[4,3-a]pyridine derivatives, indicating the versatility of this class of compounds in generating biologically active molecules (Karpina et al., 2019).

  • Modification for Enhanced Activity : In the pursuit of novel anticancer agents, the modification of certain triazolopyridine derivatives to include alkylurea moieties has shown to retain antiproliferative activity against cancer cell lines, while significantly reducing acute oral toxicity. This highlights the potential of triazolopyridine derivatives as potent PI3K inhibitors and effective anticancer agents with low toxicity (Xiao-meng Wang et al., 2015).

  • Insecticidal Applications : New bioactive sulfonamide thiazole derivatives, anticipated for their biological activity, were synthesized and tested as potential insecticidal agents against the cotton leafworm. The study indicates the potential of these compounds to be utilized as effective insecticidal agents, showcasing the broader applicability of triazolopyridine derivatives in agricultural sciences (Nanees N. Soliman et al., 2020).

  • Antimicrobial and Antifungal Activities : The synthesis and characterization of novel sulfone derivatives containing a [1,2,4]triazolo[4,3-a]pyridine moiety revealed some derivatives displaying good antifungal activities and insecticidal activity. This suggests their potential use in developing new antimicrobial and antifungal agents (F. Xu et al., 2017).

Mechanism of Action

Target of Action

The compound N-cyclopentyl-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide, also known as N-cyclopentyl-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide or N-cyclopentyl-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide, is a derivative of the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold . This class of compounds has been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects .

Mode of Action

Compounds with similar structures have been found to inhibit enzymes, which could suggest that this compound may also act as an enzyme inhibitor . Enzyme inhibitors work by binding to the enzyme and reducing its activity, which can disrupt biochemical pathways and have therapeutic effects .

Biochemical Pathways

Given that related compounds have been found to inhibit enzymes such as carbonic anhydrase and cholinesterase , it is possible that this compound could affect biochemical pathways involving these enzymes. For example, carbonic anhydrase plays a role in maintaining pH balance and fluid balance in the body, while cholinesterase is involved in nerve signal transmission .

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for related compounds . These studies can provide insights into the compound’s bioavailability and how it is processed in the body .

Result of Action

Related compounds have been found to have anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, and antiviral effects . These effects could be the result of the compound’s potential enzyme inhibitory activity .

Properties

IUPAC Name

N-cyclopentyl-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6OS/c24-15(19-13-5-1-2-6-13)11-25-16-8-7-14-20-21-17(23(14)22-16)12-4-3-9-18-10-12/h3-4,7-10,13H,1-2,5-6,11H2,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVXSSDRRPVYOLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CSC2=NN3C(=NN=C3C4=CN=CC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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